Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine
Description
Molecular Structure Analysis and Stereochemical Configuration
The compound comprises a pyrrolidine ring substituted at the 1-position with a cyclopropylmethyl group and at the 2-position with a methylamine group. The stereochemistry at the 2-position is specified as (S), indicating the chiral center adopts a specific spatial arrangement.
Key structural features :
- Pyrrolidine ring : A five-membered saturated nitrogen-containing heterocycle with a chair-like conformation influenced by substituents.
- Cyclopropylmethyl substituent : A strained cyclopropane ring (C₃H₅) attached via a methylene bridge to the pyrrolidine nitrogen. This group introduces steric constraints and potential ring strain.
- Methylamine group : A primary amine (-CH₂NH₂) at position 2, contributing to hydrogen-bonding capacity and molecular recognition properties.
Stereochemical configuration :
IUPAC Nomenclature and Systematic Classification
IUPAC name :
*(S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanamine
Systematic classification :
- Parent chain : Pyrrolidine (five-membered saturated nitrogen heterocycle).
- Substituents :
- Cyclopropylmethyl group at position 1 (N-attached).
- Methanamine group at position 2 (C-attached).
- Classification :
- Primary amine : Due to the terminal -NH₂ group.
- Cyclopropyl-containing compound : Features a strained cyclopropane ring.
X-ray Crystallographic Studies and Density Functional Theory (DFT) Calculations
X-ray crystallographic data :
- Bond lengths :
- Dihedral angles :
DFT calculations :
- Geometric optimization :
- Electronic properties :
- Thermodynamic stability :
- Strain energy from cyclopropane (~60 kcal/mol) offsets steric hindrance from substituents, stabilizing the molecule.
Properties
IUPAC Name |
N-methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11(9-4-5-9)7-8-3-2-6-10-8/h8-10H,2-7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCZBHBNZPBIAD-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666293 | |
| Record name | N-Methyl-N-{[(2S)-pyrrolidin-2-yl]methyl}cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477576-70-8 | |
| Record name | N-Methyl-N-{[(2S)-pyrrolidin-2-yl]methyl}cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a methyl group, which is further linked to an (S)-pyrrolidine moiety. The unique structure contributes to its interaction with biological targets, potentially influencing its pharmacological effects.
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves multi-step organic reactions. The structure-activity relationship studies indicate that modifications in the cyclopropyl or pyrrolidine components can significantly alter biological activity. For instance, variations in the substituents on the pyrrolidine ring have been shown to enhance potency against specific targets such as bacterial enzymes or receptors.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives have been tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values that suggest effective antibacterial action.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0048 | E. coli |
| Derivative A | 0.0039 | S. aureus |
| Derivative B | 0.025 | P. aeruginosa |
Antiviral Activity
In addition to antibacterial properties, some studies have explored the antiviral potential of pyrrolidine derivatives against viruses such as SARS-CoV-2. The mechanism often involves inhibition of viral proteases, which are crucial for viral replication.
Case Study: Inhibition of SARS-CoV-2 Protease
A recent investigation into related compounds highlighted their ability to inhibit the papain-like protease of SARS-CoV-2, with promising results suggesting potential therapeutic applications in treating COVID-19 .
Toxicological Profile
Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while some derivatives exhibit low toxicity in vitro, further studies are required to evaluate their safety in vivo.
Scientific Research Applications
Neurological Applications
One of the primary applications of cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is its interaction with the histamine H3 receptor. This receptor is involved in various neurological processes, including cognition, memory, and cardiovascular function. Compounds that modulate H3 receptor activity can be beneficial for treating disorders such as Alzheimer's disease and other cognitive impairments .
Synthesis and Derivatives
The synthesis of this compound involves several methodologies that leverage palladium-catalyzed cross-coupling reactions. These reactions are essential for forming C–N bonds, which are crucial in constructing complex amine derivatives .
Key Synthetic Pathways
- Palladium-Catalyzed Cross-Coupling : This method allows for the efficient formation of anilines and related compounds, facilitating the introduction of cyclopropyl groups into various amine structures .
- Structural Modifications : The compound can be modified to enhance its pharmacokinetic properties or selectivity against specific isoforms of nitric oxide synthase (nNOS), which is relevant for neuroprotective strategies .
Pharmacological Properties
This compound has been studied for its pharmacological effects, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS). This enzyme plays a critical role in neurovascular coupling and neurotransmission.
Inhibitory Activity
Studies have shown that derivatives of this compound can exhibit:
- High Selectivity : For nNOS over other isoforms (eNOS and iNOS), making them promising candidates for treating conditions like cerebral palsy .
- Neuroprotective Effects : Certain derivatives demonstrate protective qualities in preclinical models, indicating their potential in therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound and its derivatives in various contexts:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary and secondary amine groups in this compound participate in nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Forms amides when treated with acyl chlorides or anhydrides under basic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium salt | ~75% yield |
| Acylation | Acetyl chloride, Et₃N | N-Acetyl derivative | Requires anhydrous conditions |
Oxidation Reactions
The pyrrolidine ring undergoes oxidation to form pyrrolidinone derivatives, a reaction critical for modifying biological activity:
-
Oxidation to Lactam : Treatment with oxidizing agents like hydrogen peroxide or m-CPBA converts the pyrrolidine ring into a lactam structure .
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C → rt | Pyrrolidin-2-one |
| H₂O₂/Fe(II) | Aqueous acidic medium | Partially oxidized intermediates |
Cyclopropane Ring-Opening Reactions
The cyclopropyl group exhibits strain-driven reactivity:
-
Acid-Catalyzed Ring Opening : Reacts with strong acids (e.g., HBr) to form bromoalkanes via electrophilic addition .
-
Radical-Mediated Reactions : Under UV light, the cyclopropane ring can undergo radical-initiated cleavage, yielding alkenes or alkyl halides .
| Reaction Type | Conditions | Major Product |
|---|---|---|
| Acid catalysis | HBr, CH₂Cl₂ | 1-Bromo-3-(methylpyrrolidinyl)propane |
| Radical pathway | UV light, CCl₄ | Chlorinated derivatives |
Stereospecific Reactions
The (S)-configuration at the chiral center influences reaction pathways:
-
Asymmetric Synthesis : Used to generate enantiomerically pure intermediates for pharmaceuticals .
-
Enzyme Interactions : Stereochemistry affects binding affinity in biological systems, as seen in receptor modulation studies.
Salt Formation
The amine forms stable salts with acids, enhancing solubility for pharmacological applications:
| Acid Used | Salt Type | Characterization |
|---|---|---|
| L-Tartaric acid | Bitartrate | PXRD peaks at 4.589°, 9.206° (2θ) |
| HCl | Hydrochloride | Hygroscopic, soluble in water |
Reductive Amination
Used in synthetic routes to modify the amine backbone:
| Substrate | Catalyst | Product |
|---|---|---|
| Imine derivative | Pd/C, H₂ | Cyclopropyl-methylamine analog |
Key Mechanistic Insights
Comparison with Similar Compounds
Comparison with Isopropyl-((S)-1-Methyl-pyrrolidin-2-ylMethyl)-aMine
Compound : Isopropyl-((S)-1-Methyl-pyrrolidin-2-ylMethyl)-aMine (CAS: 80090-65-9)
Molecular Weight : 156.27 g/mol .
| Property | Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine | Isopropyl Analog |
|---|---|---|
| Substituent | Cyclopropylmethyl | Isopropyl |
| Molecular Weight | 154.257 g/mol | 156.27 g/mol |
| Stereochemistry | (S)-configuration | (S)-configuration |
| Key Differences | Rigid cyclopropyl group enhances conformational restraint | Isopropyl offers greater flexibility |
Cyclopropane’s ring strain may also influence binding interactions in biological systems, whereas the isopropyl group’s flexibility could improve solubility .
Comparison with Patent-Derived Cyclopropyl-Containing Compounds
Examples from and :
- (2-Cyclopropyl-ethyl)-oxetan-3-yl-amine derivatives (e.g., imidazo-pyrrolo-pyrazine-linked cyclopentyl compounds) .
- Cyclopropanesulfonic acid amides (e.g., imidazo-pyrrolo-pyridine derivatives) .
| Property | Target Compound | Patent Compounds |
|---|---|---|
| Core Structure | Pyrrolidine-amine | Imidazo-pyrrolo-heterocycles |
| Functional Groups | Cyclopropylmethyl amine | Sulfonamides, oxetanes |
| Molecular Complexity | Moderate | High (polycyclic systems) |
| Potential Applications | Intermediates, CNS agents | Kinase/protease inhibitors |
The patent compounds exhibit significantly higher structural complexity, likely targeting enzymes like kinases due to their imidazo-pyrrolo-pyrazine/pyridine motifs . In contrast, the target compound’s simpler pyrrolidine-amine scaffold suggests utility as a chiral building block or modulator of neurotransmitter systems (e.g., dopamine or serotonin receptors) .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s simpler structure may offer advantages in scalable synthesis versus patent-derived polycyclic systems .
- Data Gaps: Limited physicochemical data (e.g., melting point) for this compound hinder direct pharmacokinetic comparisons .
- Biological Relevance : Pyrrolidine amines are frequently explored in CNS drug discovery, but the absence of explicit bioactivity data for this compound necessitates further study .
Preparation Methods
Starting Materials
- Cyclopropyl methyl ketone (R1 = methyl group on cyclopropyl methyl ketone).
- (S)-α-phenylethylamine as the chiral amine source (R2 = methyl group).
Reaction Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| i) Condensation | Formation of imine intermediate (INT1) | Cyclopropyl methyl ketone + (S)-α-phenylethylamine, Lewis acid catalyst, solvent (e.g., THF, iso-propanol, toluene) | Lewis acids such as B(OiPr)3 preferred; solvent choice affects yield and selectivity |
| ii) Reduction | Stereoselective reduction of imine to secondary amine (INT2) | Hydride source (e.g., sodium borohydride or catalytic hydrogenation) | Control of temperature critical for stereoselectivity |
| iii) Debenzylation | Removal of protecting benzyl group to yield primary amine | Catalytic hydrogenation (e.g., Pd/C) or other reductive cleavage methods | Final purification to obtain high enantiomeric purity |
Solvent and Catalyst Considerations
- Preferred solvents for condensation include iso-propanol, toluene, heptane, THF, and 2-MeTHF.
- Lewis acids facilitate imine formation and improve reaction rates.
- The reduction step must maintain stereochemical integrity.
Purification and Enantiomeric Enrichment
- The primary amine product can be converted into mandelic acid salts to enhance isomeric purity.
- Purification techniques include recrystallization and chromatography.
Laboratory-Scale Preparation and Synthetic Details
From related pyrrolidine derivatives, the following synthetic insights apply:
Pyrrolidine Ring Formation
- Typically synthesized by cyclization of an appropriate amine with a dihaloalkane.
- Ensures the formation of the 5-membered nitrogen heterocycle.
Introduction of Cyclopropyl Group
- Achieved by cyclopropanation reactions using diazo compounds and transition metal catalysts.
- Alternatively, starting from cyclopropyl methyl ketone simplifies this step.
Coupling Reactions
- Amide or amine coupling using activated carboxylic acid derivatives (e.g., via HATU or EDCI/HOBt activation) with chiral amines.
- Conducted under inert atmosphere (N₂) in polar aprotic solvents like DMF.
- Purification by flash chromatography or preparative HPLC ensures high purity.
Representative Data Table for Key Synthetic Steps
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Imine Formation | Cyclopropyl methyl ketone, (S)-α-phenylethylamine, Lewis acid, THF | 1–3 h | ~85 | Imine intermediate formation monitored by TLC |
| Reduction | NaBH4 or catalytic hydrogenation, methanol or ethanol | 2–6 h | 80–90 | Stereoselective reduction, low temp preferred |
| Debenzylation | Pd/C, hydrogen atmosphere, ethanol or ethyl acetate | 12–24 h | 75–85 | Removal of benzyl protecting group |
| Salt Formation | Reaction with (R)-mandelic acid, solvent (MTBE, toluene) | 1–2 h | >95 purity | Enhances enantiomeric excess |
Research Findings and Optimization Notes
- The use of inexpensive starting materials such as cyclopropyl methyl ketone and (S)-α-phenylethylamine makes the process cost-effective.
- Avoiding low-temperature Grignard reactions and flash chromatography in large scale improves scalability.
- Lewis acid catalysis in the condensation step increases yield and selectivity.
- Conversion to mandelic acid salts is a practical approach to improve enantiomeric purity after synthesis.
- The process is suitable for industrial scale production with reported overall yields around 70–80%.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the multi-step synthesis of Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine?
- Methodological Answer : Prioritize reaction conditions (e.g., temperature, solvent polarity) to preserve stereochemistry, as the (S)-configuration is critical for biological activity . Use protecting groups for amine functionalities during cyclopropane ring formation to prevent side reactions . Monitor intermediates via HPLC or TLC to ensure purity before proceeding to subsequent steps .
Q. How can structural characterization of this compound address uncertainties in enantiomeric purity?
- Methodological Answer : Combine chiral HPLC with polarimetry to confirm enantiomeric excess . X-ray crystallography is recommended for absolute configuration determination, especially when synthesizing analogs with modified cyclopropane or pyrrolidine moieties . NMR spectroscopy (¹H and ¹³C) should include NOESY experiments to resolve spatial arrangements of substituents .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to minimize inhalation or skin contact, as related amines can cause respiratory or dermal irritation . In case of exposure, rinse affected areas with water for 15+ minutes and consult medical professionals with the compound’s SDS . Store under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How do QSAR models predict the bioactivity of this compound, and what parameters are most influential?
- Methodological Answer : QSAR studies using software like MOE highlight lipophilicity (Log P) and steric descriptors (e.g., SMR) as key predictors of antibacterial or receptor-binding activity . For example, a Log P range of 1.5–2.5 optimizes membrane permeability, while bulky substituents on the pyrrolidine ring may sterically hinder target engagement . Validate models with in vitro assays (e.g., MIC for antimicrobial studies) .
Q. What experimental approaches resolve contradictions between in vitro and in vivo activity data for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. Conduct metabolic profiling (e.g., liver microsome assays) to identify degradation pathways . Modify the cyclopropane moiety or introduce electron-withdrawing groups to enhance metabolic stability . Pair in vivo studies with LC-MS/MS to quantify plasma concentrations and correlate with efficacy .
Q. How does the enantiomeric configuration ((S) vs. (R)) influence receptor binding affinity?
- Methodological Answer : The (S)-configuration enhances dopamine D2/D3 receptor selectivity due to complementary spatial interactions with chiral binding pockets . Use competitive radioligand binding assays (e.g., with [³H]spiperone) to quantify affinity differences between enantiomers . Molecular docking simulations (e.g., AutoDock Vina) can model steric clashes caused by (R)-isomers .
Q. What strategies mitigate instability of the cyclopropane ring under physiological conditions?
- Methodological Answer : Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. Introduce electron-donating groups (e.g., methyl) adjacent to the cyclopropane to stabilize the ring via hyperconjugation . Alternatively, encapsulate the compound in liposomal formulations to shield it from gastric pH during oral administration .
Q. How can computational methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer : Predict BBB permeability using PAMPA assays or in silico tools (e.g., SwissADME). Optimize topological polar surface area (<70 Ų) and hydrogen bond donors (<2) . Derivatives with fluorinated pyrrolidine rings show enhanced lipophilicity without compromising solubility .
Q. What toxicological endpoints should be prioritized in preclinical studies?
- Methodological Answer : Assess acute toxicity (LD50) in rodent models and screen for hepatotoxicity via ALT/AST levels . Ames tests and micronucleus assays are critical for evaluating genotoxicity, especially if nitro or aromatic groups are present . Long-term carcinogenicity studies should follow ICH guidelines .
Data Contradiction Analysis Framework
- Step 1 : Cross-validate experimental conditions (e.g., buffer pH, temperature) between studies .
- Step 2 : Replicate assays using standardized protocols (e.g., CLIA-certified labs for receptor binding).
- Step 3 : Perform meta-analyses to identify outliers or confounding variables (e.g., impurity levels in commercial reagents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
